molecular formula C8H6Cl2F2N2OS B14460806 N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea CAS No. 67445-62-9

N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea

Cat. No.: B14460806
CAS No.: 67445-62-9
M. Wt: 287.11 g/mol
InChI Key: JREWZPBOQPYJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique chemical structure, which includes a phenyl ring substituted with chloro and difluoromethylsulfanyl groups, and a urea moiety. Its molecular formula is C8H7Cl2F2N2OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea typically involves the reaction of 3-chloro-4-{[chloro(difluoro)methyl]sulfanyl}aniline with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the efficient separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides; reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the formulation of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, in agricultural applications, it acts as a photosynthetic electron transport inhibitor at the photosystem II, disrupting the photosynthesis process in weeds and leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its difluoromethylsulfanyl group enhances its lipophilicity and stability, making it more effective in certain applications compared to its analogs.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and lead to the development of new and improved compounds.

Properties

CAS No.

67445-62-9

Molecular Formula

C8H6Cl2F2N2OS

Molecular Weight

287.11 g/mol

IUPAC Name

[3-chloro-4-[chloro(difluoro)methyl]sulfanylphenyl]urea

InChI

InChI=1S/C8H6Cl2F2N2OS/c9-5-3-4(14-7(13)15)1-2-6(5)16-8(10,11)12/h1-3H,(H3,13,14,15)

InChI Key

JREWZPBOQPYJMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)Cl)SC(F)(F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.